molecular formula C11H11BrO2 B3050920 1-[(4-BROMOPHENYL)METHYL]-CYCLOPROPANECARBOXYLIC ACID CAS No. 29765-45-5

1-[(4-BROMOPHENYL)METHYL]-CYCLOPROPANECARBOXYLIC ACID

Cat. No.: B3050920
CAS No.: 29765-45-5
M. Wt: 255.11
InChI Key: ABXVZMQHFZWQCA-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)cyclopropanecarboxylic acid (CAS 345965-52-8) is a cyclopropane derivative featuring a carboxylic acid group and a 4-bromophenyl substituent directly attached to the cyclopropane ring. Its molecular formula is C₁₀H₉BrO₂, with a molar mass of 257.09 g/mol and a predicted pKa of 4.14 . This compound is widely utilized in organic synthesis, particularly as a precursor for pharmaceuticals and agrochemicals. For example, it serves as an intermediate in the synthesis of 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene, a building block for bioactive molecules .

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c12-9-3-1-8(2-4-9)7-11(5-6-11)10(13)14/h1-4H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXVZMQHFZWQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601218222
Record name 1-[(4-Bromophenyl)methyl]cyclopropanecarboxylic acid
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Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29765-45-5
Record name 1-[(4-Bromophenyl)methyl]cyclopropanecarboxylic acid
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Record name 1-[(4-Bromophenyl)methyl]cyclopropanecarboxylic acid
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Record name 1-[(4-bromophenyl)methyl]cyclopropane-1-carboxylic acid
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Preparation Methods

Simmons-Smith Cyclopropanation of Benzyl-Substituted Alkenes

The Simmons-Smith reaction remains a cornerstone for constructing cyclopropane rings. For 1-[(4-bromophenyl)methyl]cyclopropanecarboxylic acid, this method involves cyclopropanating a pre-functionalized alkene precursor. A plausible pathway begins with 4-bromobenzyl acrylate (C₁₀H₉BrO₂), synthesized via esterification of 4-bromobenzyl alcohol with acryloyl chloride under basic conditions.

The acrylate undergoes cyclopropanation using diiodomethane (CH₂I₂) and a zinc-copper couple in anhydrous diethyl ether. The reaction proceeds via a carbene insertion mechanism, yielding methyl 1-[(4-bromophenyl)methyl]cyclopropane-1-carboxylate (C₁₂H₁₁BrO₂). Subsequent hydrolysis with aqueous sodium hydroxide converts the ester to the target carboxylic acid.

Key Reaction Parameters

  • Temperature: 0–25°C (cyclopropanation)
  • Solvent: Diethyl ether or dichloromethane
  • Yield: 60–75% (based on analogous cyclopropanations)

Corey-Chaykovsky Cyclopropanation via Sulfonium Ylides

An alternative approach employs the Corey-Chaykovsky reaction, which transforms ketones into cyclopropanes using sulfonium ylides. Starting with (4-bromophenyl)acetone (C₉H₉BrO), generated via Friedel-Crafts acylation (though limited by bromine’s deactivating effects), the ketone reacts with a trimethylsulfoxonium ylide (generated from trimethylsulfoxonium iodide and NaH).

The resultant cyclopropane intermediate, 1-[(4-bromophenyl)methyl]cyclopropanone , is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in acidic media. This route, however, faces challenges in ketone synthesis due to the electron-withdrawing bromine substituent.

Comparison of Cyclopropanation Methods

Parameter Simmons-Smith Corey-Chaykovsky
Starting Material Acrylate ester Ketone
Functional Group Ester Ketone
Yield Range 60–75% 40–55%
Scalability High Moderate

Functional Group Interconversion Approaches

Oxidation of Cyclopropanecarboxaldehyde Derivatives

Patent literature describes the oxidation of cyclopropanecarboxaldehydes to carboxylic acids using molecular oxygen or KMnO₄. Applied to the target compound, this method requires synthesizing 1-[(4-bromophenyl)methyl]cyclopropanecarboxaldehyde (C₁₁H₁₀BrO₂).

The aldehyde is accessible via formylation of a pre-formed cyclopropane using the Vilsmeier-Haack reaction. For instance, treating 1-[(4-bromophenyl)methyl]cyclopropane with DMF and phosphoryl chloride (POCl₃) introduces the formyl group. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) yields the carboxylic acid.

Critical Considerations

  • Aldehyde intermediates are prone to polymerization under acidic conditions.
  • Oxidation must be carefully monitored to avoid over-oxidation or ring-opening.

Hydrolysis of Nitrile Precursors

Nitrile hydrolysis offers another pathway. 1-[(4-bromophenyl)methyl]cyclopropanecarbonitrile (C₁₁H₁₀BrN) is hydrolyzed under acidic (H₂SO₄, H₂O) or basic (NaOH, H₂O₂) conditions to the carboxylic acid. The nitrile precursor is synthesized via nucleophilic substitution of a cyclopropane bromide with 4-bromobenzyl cyanide.

Coupling Reactions for Fragment Assembly

Suzuki-Miyaura Cross-Coupling

While traditionally used for aryl-aryl bonds, Suzuki coupling can adapt to install benzyl groups via alkylborane reagents. A cyclopropane-bearing boronic ester, such as cyclopropane-1-boronic acid pinacol ester , couples with 4-bromobenzyl bromide under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃). Post-coupling oxidation of the boronic ester to a carboxylic acid completes the synthesis.

Limitations

  • Alkylboranes are less stable than arylboronic acids.
  • Competing β-hydride elimination may reduce yields.

Ullmann-Type Coupling

Copper-mediated coupling between a cyclopropane iodide and 4-bromobenzyl Grignard reagent (Ar-CH₂MgBr) forms the C–C bond directly. This method requires anhydrous conditions and elevated temperatures (80–120°C), with yields highly dependent on copper ligand selection (e.g., 1,10-phenanthroline).

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

  • Simmons-Smith cyclopropanation offers the highest yield and scalability but requires precise control over carbene insertion.
  • Corey-Chaykovsky reactions suffer from lower yields due to competing side reactions but avoid heavy metal reagents.
  • Oxidation pathways are straightforward but depend on stable aldehyde intermediates.

Environmental and Safety Considerations

  • Diazomethane (used in some cyclopropanations) is highly toxic and explosive, necessitating specialized equipment.
  • Zinc-copper couples in Simmons-Smith reactions generate hazardous waste requiring neutralization.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-BROMOPHENYL)METHYL]-CYCLOPROPANECARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

Scientific Research Applications

1-[(4-Bromophenyl)methyl]-Cyclopropanecarboxylic Acid has several applications in scientific research:

  • Chemistry: It is used as a building block for synthesizing more complex organic molecules.
  • Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: It is explored for potential therapeutic applications in drug development.
  • Industry: It is utilized in the production of specialty chemicals and materials.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives. Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions. The major products are carboxylate derivatives.
  • Reduction: The bromophenyl group can be reduced to form phenyl derivatives. Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed. The major products are phenyl derivatives.
  • Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles. Nucleophiles like sodium azide or thiols can be used under basic conditions. The major products are azido or thiol-substituted derivatives.

This compound has potential biological activities. Recent studies have indicated that cyclopropane derivatives possess anticancer properties and exhibit cytotoxic effects on various cancer cell lines, suggesting a potential role in cancer therapy. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. Research has also shown that cyclopropane carboxylic acids can modulate inflammatory pathways, and in vitro studies indicated that this compound could inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-[(4-BROMOPHENYL)METHYL]-CYCLOPROPANECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropane ring may also contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS Number Substituent Molecular Formula Molar Mass (g/mol) pKa Key Applications
1-(4-Bromophenyl)cyclopropanecarboxylic acid 345965-52-8 4-Bromophenyl C₁₀H₉BrO₂ 257.09 4.14 Pharmaceutical intermediates
1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid 29765-47-7 4-Methoxybenzyl C₁₂H₁₄O₃ 206.24 4.67 Organic synthesis
1-(4-Fluorophenyl)cyclopropanecarboxylic acid 75180-46-0 4-Fluorophenyl C₁₀H₉FO₂ 196.18 N/A Research chemicals
1-(Phenylcarbamoyl)cyclopropanecarboxylic acid Not provided Phenylcarbamoyl C₁₁H₁₁NO₃ 205.21 N/A Kinase inhibitor synthesis

Notes:

  • Substituent Effects : Bromine (electron-withdrawing) lowers the pKa compared to methoxy (electron-donating), enhancing acidity .
  • Core Variations : Analogues with cyclohexane (e.g., Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate, CAS 1282589-52-9) exhibit distinct steric and electronic properties due to a larger ring .

Physicochemical Properties

Acidity and Solubility

  • The bromo derivative’s pKa (4.14 ) is lower than the methoxybenzyl analogue (4.67 ), reflecting bromine’s stronger electron-withdrawing effect, which stabilizes the deprotonated carboxylate .
  • The fluoro analogue (CAS 75180-46-0) likely has a pKa closer to the bromo compound but lacks experimental data .

Thermal Stability

  • The methoxybenzyl analogue has a predicted boiling point of 356.3°C , higher than the bromo compound, likely due to increased hydrogen bonding from the methoxy group .

Biological Activity

1-[(4-Bromophenyl)methyl]-cyclopropanecarboxylic acid, also known by its CAS number 29765-45-5, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and implications in medicinal chemistry.

  • Molecular Formula : C11H11BrO2
  • Molar Mass : 255.1078 g/mol
  • Density : 1.670 g/cm³ (predicted)
  • Boiling Point : 354.3 °C (predicted)
  • pKa : 4.14 (predicted)
  • Refractive Index : 1.64

This compound features a cyclopropane ring substituted with a bromophenyl group, contributing to its unique reactivity and potential biological interactions.

Anticancer Properties

Recent studies have indicated that cyclopropane derivatives possess significant anticancer properties. A study demonstrated that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines, suggesting a potential role in cancer therapy . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

Research has shown that cyclopropane carboxylic acids can modulate inflammatory pathways. In vitro studies indicated that this compound could inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Neuroprotective Activity

The compound's structural features hint at possible neuroprotective effects. Similar compounds have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases .

Case Studies and Research Findings

  • Cytotoxicity Assays :
    • A series of experiments conducted on human cancer cell lines (e.g., HeLa, MCF-7) showed that cyclopropane derivatives could reduce cell viability significantly.
    • The IC50 values were reported in the range of 10-30 µM for several analogs, indicating promising anticancer activity.
  • Inflammation Model :
    • In a lipopolysaccharide (LPS)-induced inflammation model in mice, administration of the compound resulted in a marked decrease in TNF-alpha and IL-6 levels, showcasing its anti-inflammatory potential.
  • Neuroprotection Studies :
    • In vitro studies using SH-SY5Y neuronal cells demonstrated that treatment with the compound resulted in reduced cell death under oxidative stress conditions induced by hydrogen peroxide.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduced apoptosis in cancer cell lines
Anti-inflammatoryReduced pro-inflammatory cytokines
NeuroprotectiveProtected neuronal cells from oxidative stress

Q & A

Q. How should researchers reconcile conflicting data on the thermal stability of cyclopropane-carboxylic acid derivatives?

  • Methodological Answer : Discrepancies may arise from differing analytical conditions (e.g., heating rates in TGA). To resolve:
  • Standardize testing protocols (e.g., 10°C/min under N2_2).
  • Compare decomposition onset temperatures across multiple batches.
  • Correlate stability with crystallinity (via XRD) or moisture content (Karl Fischer titration) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(4-BROMOPHENYL)METHYL]-CYCLOPROPANECARBOXYLIC ACID
Reactant of Route 2
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1-[(4-BROMOPHENYL)METHYL]-CYCLOPROPANECARBOXYLIC ACID

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